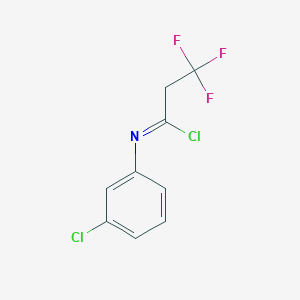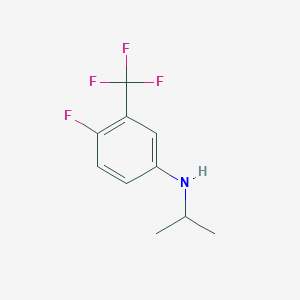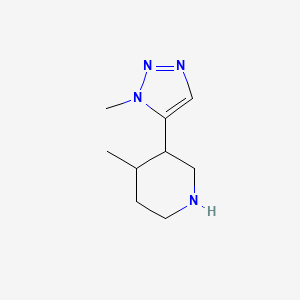
N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is an organic compound that belongs to the class of trifluoromethylated aromatic compounds It is characterized by the presence of a trifluoromethyl group attached to a propanimidoyl chloride moiety, which is further connected to a 3-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride typically involves the reaction of 3-chloroaniline with 3,3,3-trifluoropropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloroaniline+3,3,3-trifluoropropionyl chloride→N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically conducted at elevated temperatures to increase the reaction rate and yield. The product is then purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Hydrolysis: Water or aqueous acid/base solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: Substituted derivatives with the nucleophile replacing the chloride group.
Hydrolysis: 3-chlorophenyl-3,3,3-trifluoropropanoic acid and hydrochloric acid.
Reduction: N-(3-chlorophenyl)-3,3,3-trifluoropropanamine.
Scientific Research Applications
N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various trifluoromethylated compounds, which are valuable in medicinal chemistry.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. The chloride group can be readily displaced in substitution reactions, allowing for the formation of various derivatives. The compound’s biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions.
Comparison with Similar Compounds
- N-(3-chlorophenyl)-3,3,3-trifluoropropanamide
- N-(3-chlorophenyl)-3,3,3-trifluoropropanamine
- N-(3-chlorophenyl)-3,3,3-trifluoropropanoic acid
Comparison: N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride is unique due to the presence of the imidoyl chloride group, which imparts distinct reactivity compared to its amide, amine, and acid analogs. The imidoyl chloride group makes it more reactive towards nucleophiles, allowing for a broader range of chemical transformations. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic properties.
Properties
Molecular Formula |
C9H6Cl2F3N |
|---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,3,3-trifluoropropanimidoyl chloride |
InChI |
InChI=1S/C9H6Cl2F3N/c10-6-2-1-3-7(4-6)15-8(11)5-9(12,13)14/h1-4H,5H2 |
InChI Key |
CQHYKSYXJJEBGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=C(CC(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)




![6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B13261834.png)
![5H,6H,7H,8H-Thieno[3,2-b][1,4]thiazepin-7-one](/img/structure/B13261836.png)

amine](/img/structure/B13261848.png)

![2-{2-[(3-Methylcyclohexyl)amino]ethoxy}ethan-1-ol](/img/structure/B13261856.png)
amine](/img/structure/B13261865.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]acetamide](/img/structure/B13261869.png)
